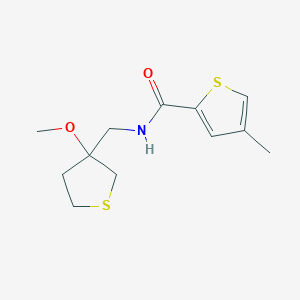

1-(6-Chloropyridazin-3-yl)proline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

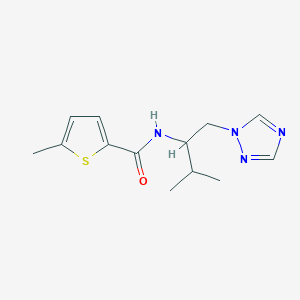

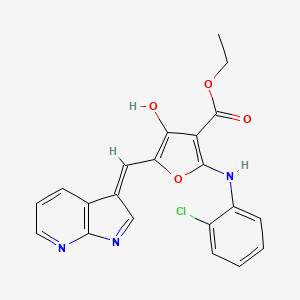

“1-(6-Chloropyridazin-3-yl)proline” is a chemical compound . It is related to “1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid” which has a CAS Number of 339276-36-7 and a linear formula of C10H12ClN3O2 .

Synthesis Analysis

The synthesis of related compounds involves the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde . The synthesis and conformational analysis of [3-(6-Chloropyridazin-3-yl)-3,4-Dihydropyridazino [4,5-b]Quinoxalin-2 (1Н)-yl] (Phenyl)Methanone have also been reported .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, the reaction of 3,6-dichloropyridazine with 2-methylpyridine 1-oxide resulted in several products . Transition metal complexes of pyridazine-based ligands have also been synthesized .Wissenschaftliche Forschungsanwendungen

Roles of Glycine Betaine and Proline in Improving Plant Abiotic Stress Resistance

Research indicates that proline plays a significant role in enhancing plant resistance to various environmental stresses, such as drought, salinity, and extreme temperatures. Proline and glycine betaine are known to contribute to osmotic adjustment, enzyme and membrane integrity, and stress tolerance in plants. The application of proline exogenously has been shown to increase growth and yield under stress conditions, suggesting its potential in agricultural applications to mitigate the effects of abiotic stress (Ashraf & Foolad, 2007).

Behavioral and Neurochemical Effects of Proline

Proline has been identified as having critical roles in primary metabolism and physiological functions in humans and animals. Elevated levels of proline are linked to neurological symptoms and brain abnormalities, suggesting its significance in medical research focused on understanding the neuropathophysiology of certain disorders (Wyse & Netto, 2011).

Antioxidant Capacity and Health Benefits

Proline's involvement in antioxidant reactions, specifically through the ABTS/PP decolorization assay, highlights its potential in evaluating and enhancing antioxidant capacities of compounds. This property is crucial in developing strategies for combating oxidative stress in biological systems, indicating proline's importance in biomedical and pharmaceutical research (Ilyasov et al., 2020).

Proline in Plant Defense Against Pathogens

The metabolism of proline and pyrroline-5-carboxylate plays a critical role in plant defense mechanisms against pathogens. This suggests the potential of proline and its derivatives in developing disease-resistant crops, providing a link to its possible application in genetic engineering and plant pathology research (Qamar et al., 2015).

Eigenschaften

IUPAC Name |

1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c10-7-3-4-8(12-11-7)13-5-1-2-6(13)9(14)15/h3-4,6H,1-2,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMDAHGBUDZQMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NN=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4E)-2-(4-bromophenyl)-4-methoxyimino-6-methyl-6,7-dihydro-5H-indol-1-yl]propanoic acid](/img/structure/B2601150.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2601154.png)

![7-Aminospiro[4.5]decan-10-ol;hydrochloride](/img/structure/B2601155.png)

![(2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid](/img/structure/B2601157.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2601158.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2601162.png)